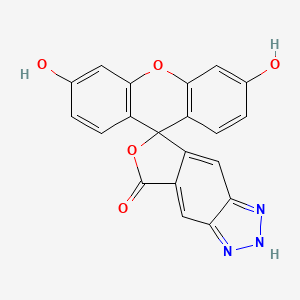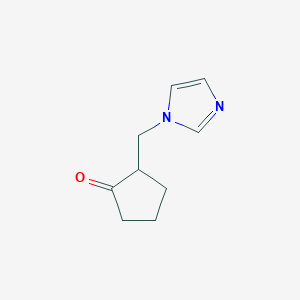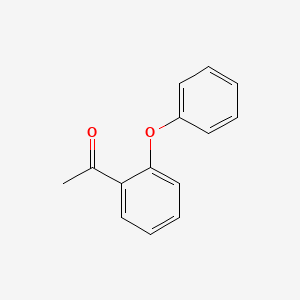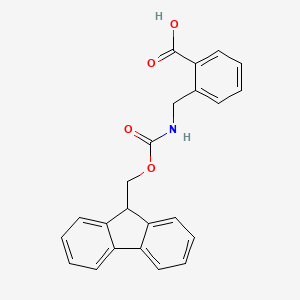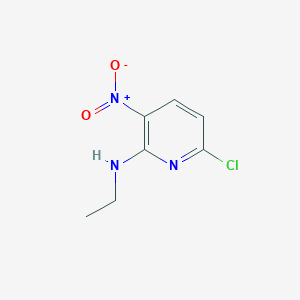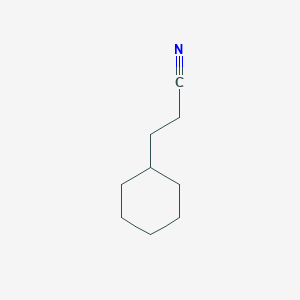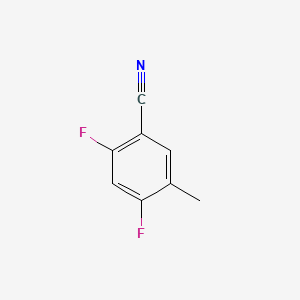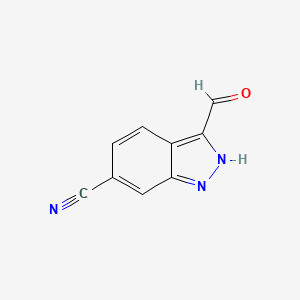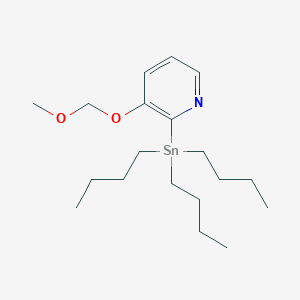
3-Methoxymethoxy-2-tributylstannylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxymethoxy-2-tributylstannylpyridine is a chemical compound with the molecular formula C18H33NOSn. It is a pyridine derivative that contains a methoxymethoxy group and a tributylstannyl group. This compound is primarily used in organic synthesis, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxymethoxy-2-tributylstannylpyridine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 3-methoxymethoxypyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete stannylation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxymethoxy-2-tributylstannylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents are used to oxidize the methoxymethoxy group.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used to reduce the pyridine ring.
Major Products
Substitution Products: Various substituted pyridine derivatives depending on the nature of the substituent introduced.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methoxymethoxy group.
Reduction Products: Piperidine derivatives formed by the reduction of the pyridine ring.
Scientific Research Applications
3-Methoxymethoxy-2-tributylstannylpyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methoxymethoxy-2-tributylstannylpyridine is primarily related to its ability to participate in various chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the introduction of other functional groups. The methoxymethoxy group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-tributylstannylpyridine: Lacks the methoxymethoxy group but has similar stannylation properties.
2-Tributylstannylpyridine: A simpler derivative with only the tributylstannyl group attached to the pyridine ring.
3-Methoxymethoxy-2-trimethylstannylpyridine: Contains a trimethylstannyl group instead of a tributylstannyl group, affecting its reactivity and steric properties.
Uniqueness
3-Methoxymethoxy-2-tributylstannylpyridine is unique due to the presence of both the methoxymethoxy and tributylstannyl groups. This combination allows for versatile chemical modifications and makes it a valuable intermediate in organic synthesis. The methoxymethoxy group provides additional functionalization options, while the tributylstannyl group facilitates cross-coupling reactions, enhancing its utility in medicinal chemistry and material science.
Properties
IUPAC Name |
tributyl-[3-(methoxymethoxy)pyridin-2-yl]stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO2.3C4H9.Sn/c1-9-6-10-7-3-2-4-8-5-7;3*1-3-4-2;/h2-4H,6H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHIWOYDLZDLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478586 |
Source


|
| Record name | 3-Methoxymethoxy-2-tributylstannylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405137-20-4 |
Source


|
| Record name | 3-Methoxymethoxy-2-tributylstannylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
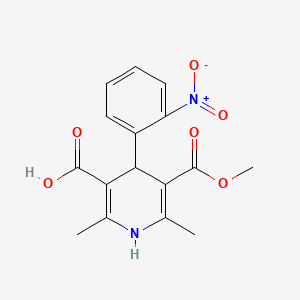


![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)

